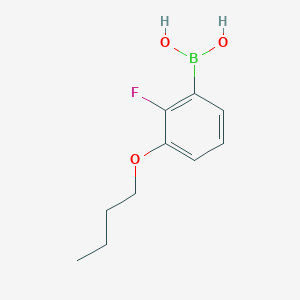
(3-Butoxy-2-fluorophenyl)boronsäure
Übersicht
Beschreibung
“(3-Butoxy-2-fluorophenyl)boronic acid” is a boronic acid derivative . Boronic acids are known for their ability to form reversible covalent bonds with 1,2- or 1,3-diols, which makes them useful in various sensing applications .
Synthesis Analysis
Boronic acids, including “(3-Butoxy-2-fluorophenyl)boronic acid”, can be synthesized through various methods. One such method involves the catalytic protodeboronation of pinacol boronic esters . Another method involves the use of boron reagents in Suzuki–Miyaura coupling .Molecular Structure Analysis
The molecular formula of “(3-Butoxy-2-fluorophenyl)boronic acid” is C10H14BFO3 . The average mass is 212.026 Da and the monoisotopic mass is 212.102005 Da .Chemical Reactions Analysis
Boronic acids, including “(3-Butoxy-2-fluorophenyl)boronic acid”, are known for their ability to undergo various chemical reactions. These include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . They can also undergo Suzuki–Miyaura coupling .Wissenschaftliche Forschungsanwendungen
Synthese von Flüssigkristallen
(3-Butoxy-2-fluorophenyl)boronsäure wurde bei der Synthese neuer flüssigkristalliner Materialien wie Fluorbiphenylcyclohexenen und Difluor-Terphenylen eingesetzt. Diese Materialien werden durch palladiumkatalysierte Kreuzkupplungen hergestellt, die ein Eckpfeiler der modernen synthetischen organischen Chemie sind .
Diabetesbehandlung und Diagnostikum
Diese Verbindung spielt eine Rolle bei der Entwicklung von glukosesensitiven Polymeren. Diese Polymere sind im biomedizinischen Bereich von Bedeutung, da sie die selbstregulierte Freisetzung von Insulin ermöglichen, was für die Behandlung von Diabetes entscheidend ist. Zusätzlich dienen sie als Diagnostika und finden Anwendung in der Wundheilung und Tumor-Targeting .
Anionenrezeptoren für Polymerelektrolyte
Die Verbindung ist auch ein Reaktant bei der Herstellung von Phenylboronsäure-Catechol-Estern. Diese Ester sind vielversprechend als Anionenrezeptoren, die wesentliche Bestandteile von Polymerelektrolyten sind. Diese Anwendung ist besonders relevant für die Entwicklung fortschrittlicher Batterietechnologien .
Sensoranwendungen
Boronsäuren, einschließlich this compound, wurden ausgiebig auf ihre Wechselwirkungen mit cis-Diolen untersucht. Diese Wechselwirkung ist grundlegend für ihre Verwendung in Sensoranwendungen, bei denen sie als selektive Sensoren für verschiedene Analyten fungieren können .
Enzymhemmung
In der medizinischen Chemie haben sich Derivate von this compound als wirksame Inhibitoren verschiedener Enzyme erwiesen. Eine solche Anwendung ist die selektive Hemmung von humanem ClpXP, einer in Mitochondrien vorkommenden Protease, die für das Verständnis und die Behandlung verschiedener Krankheiten von Bedeutung ist .
Click-Chemie
Im Bereich der Click-Chemie wurden einige Boronsäuren gefunden, die die Huisgen-Cycloadditionsreaktion katalysieren. Diese Reaktion ist ein Eckpfeiler der Click-Chemie, die weit verbreitet ist, um komplexe molekulare Architekturen auf modulare und effiziente Weise zu erstellen .
Wirkmechanismus
Boronic acids, in general, are known to be important in various chemical reactions, including the suzuki-miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, and it involves the coupling of a boronic acid with a halide under the influence of a palladium catalyst .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-butoxy-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO3/c1-2-3-7-15-9-6-4-5-8(10(9)12)11(13)14/h4-6,13-14H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJLIXXAMYHSLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OCCCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716592 | |
| Record name | (3-Butoxy-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871125-94-9 | |
| Record name | (3-Butoxy-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(aminosulfonyl)phenyl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B1524848.png)
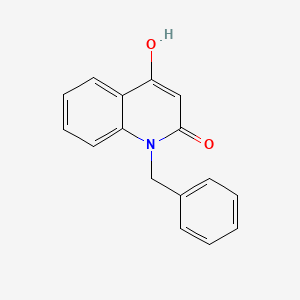
![2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid](/img/structure/B1524850.png)
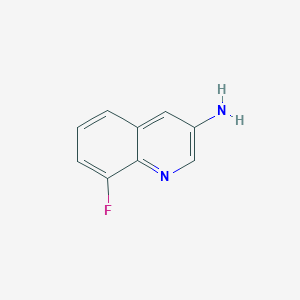
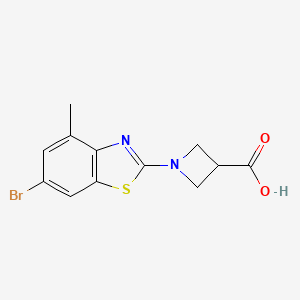
![5-[(1,3-Benzodioxol-5-yloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1524854.png)
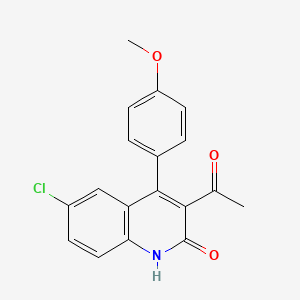

![2-Chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B1524860.png)
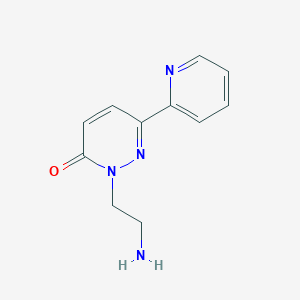
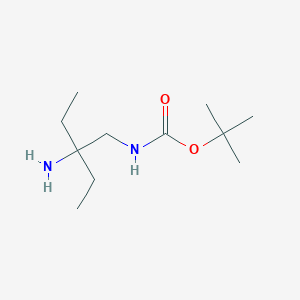
![1-benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1524866.png)
